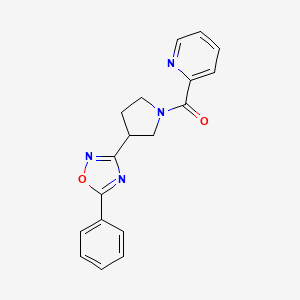

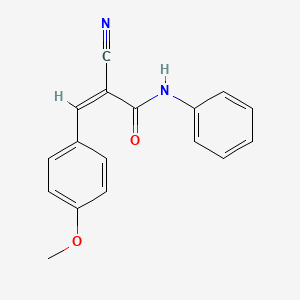

![molecular formula C18H15N3O3 B2381113 N-[(2,3-二氢-1-苯并呋喃-3-基)甲基]-5-(吡啶-3-基)-1,2-恶唑-3-甲酰胺 CAS No. 2097918-61-9](/img/structure/B2381113.png)

N-[(2,3-二氢-1-苯并呋喃-3-基)甲基]-5-(吡啶-3-基)-1,2-恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Derivatives of benzofurans demonstrate a wide range of biological and pharmacological activities, including anticancer properties . They are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

Benzofuran derivatives can be synthesized using its core . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .Chemical Reactions Analysis

During the reaction process, a 2- (allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate .Physical And Chemical Properties Analysis

Benzofuran compounds are efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .科学研究应用

杂环 N-氧化物分子在合成和药物应用中的作用

杂环 N-氧化物分子,包括吡啶和吲唑衍生物,在有机合成和医药应用中显示出显著的效用。这些化合物作为金属配合物形成、催化剂设计和不对称合成的多功能中间体。它们强大的抗癌、抗菌和抗炎活性突出了它们的生物学意义。此类 N-氧化物衍生物的合成和化学性质对于推进药物开发研究至关重要,强调了杂环 N-氧化物在有机合成、催化和制药应用中的重要性(Li 等,2019)。

嘧啶类衍生物在传感和医药应用中的作用

嘧啶类衍生物因其在合成光学传感器和广泛的生物和医药应用中的作用而著称。嘧啶类衍生物形成配位键和氢键的能力使其适合作为传感探针。本综述涵盖了嘧啶类光学传感器的应用及其重要的生物活性,强调了嘧啶类衍生物在科学研究和应用中的潜力(Jindal & Kaur,2021)。

苯并呋喃类衍生物在药物发现和合成中的作用

苯并呋喃化合物由于其强大的生物活性,如抗肿瘤、抗菌、抗氧化和抗病毒作用,因此引起了人们的兴趣,成为潜在的天然药物先导化合物。复杂苯并呋喃类衍生物的合成方法,包括独特的自由基环化级联反应和质子量子穿隧,为创建具有更少副反应和高产率的多环苯并呋喃化合物提供了创新方法。本综述总结了苯并呋喃类衍生物的最新研究,重点介绍了它们重要的天然来源、生物活性和在药物开发中的前景(Miao 等,2019)。

作用机制

未来方向

属性

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c22-18(15-8-17(24-21-15)12-4-3-7-19-9-12)20-10-13-11-23-16-6-2-1-5-14(13)16/h1-9,13H,10-11H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUDEGVGHTUBNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

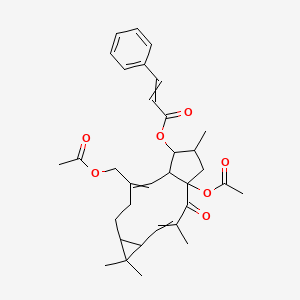

![Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2381031.png)

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2381036.png)

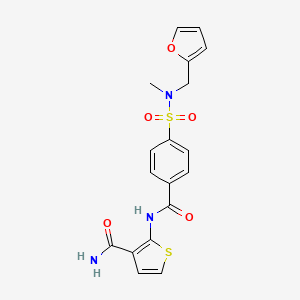

![N-(Dimethylsulfamoyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2381044.png)

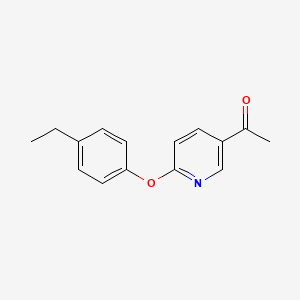

![2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride](/img/structure/B2381047.png)

![2-Chlorothiazolo[4,5-b]pyrazine](/img/structure/B2381048.png)